molecular formula C10H6BrNO3 B1415942 Methyl 2-bromo-4-cyano-3-formylbenzoate CAS No. 1805104-77-1

Methyl 2-bromo-4-cyano-3-formylbenzoate

Cat. No.: B1415942
CAS No.: 1805104-77-1
M. Wt: 268.06 g/mol
InChI Key: QEBWZEVPYLAGRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-4-cyano-3-formylbenzoate can be synthesized through various synthetic routes. One common method involves the bromination of methyl 4-cyano-3-formylbenzoate using bromine in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-cyano-3-formylbenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Methyl 2-bromo-4-cyano-3-carboxybenzoate.

    Reduction: Methyl 2-bromo-4-aminomethylbenzoate.

Scientific Research Applications

Methyl 2-bromo-4-cyano-3-formylbenzoate is extensively used in scientific research for its diverse applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: Used in the development of biochemical assays and probes.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-cyano-3-formylbenzoate involves its interaction with various molecular targets. The bromine atom and cyano group are key functional groups that participate in chemical reactions, enabling the compound to act as a versatile intermediate in organic synthesis. The formyl group can undergo nucleophilic addition reactions, making it a valuable reagent in the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-4-cyano-3-formylbenzoate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it an indispensable tool in scientific research.

Properties

IUPAC Name

methyl 2-bromo-4-cyano-3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)7-3-2-6(4-12)8(5-13)9(7)11/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBWZEVPYLAGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C#N)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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